Product packaging for (S)-1-(2,3-Difluorophenyl)ethanamine(Cat. No.:CAS No. 1415380-62-9)

(S)-1-(2,3-Difluorophenyl)ethanamine

Cat. No.: B2705517
CAS No.: 1415380-62-9
M. Wt: 157.164
InChI Key: KETZXWRRCDXDFT-YFKPBYRVSA-N
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Description

(S)-1-(2,3-Difluorophenyl)ethanamine is a chiral chemical compound supplied with high purity (95%+), ideal for research and development applications . This compound belongs to a class of molecules known as β-phenethylamines, which are of significant interest in medicinal chemistry and pharmacology . The specific stereochemistry ((S)-configuration) and the 2,3-difluoro substitution pattern on the aromatic ring make it a valuable chiral building block for the synthesis of more complex molecules, particularly in pharmaceutical research where such structural features can fine-tune biological activity and receptor binding affinity . Its primary research applications include serving as a key synthetic intermediate in the exploration of new therapeutic agents and in structure-activity relationship (SAR) studies . Researchers utilize this compound to create analogs for biological screening, leveraging the fluorine atoms to modulate the compound's electronic properties, lipophilicity, and metabolic stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2N B2705517 (S)-1-(2,3-Difluorophenyl)ethanamine CAS No. 1415380-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2,3-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETZXWRRCDXDFT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Preparation of S 1 2,3 Difluorophenyl Ethanamine

Established Retrosynthetic Approaches

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comucalgary.ca For (S)-1-(2,3-Difluorophenyl)ethanamine, the most logical and common retrosynthetic disconnection is at the carbon-nitrogen (C-N) bond. This approach identifies a prochiral ketone, 2,3-difluoroacetophenone, as the key precursor.

This primary disconnection suggests that the chiral amine can be formed through the direct asymmetric reductive amination of 2,3-difluoroacetophenone or via the asymmetric reduction of a pre-formed imine derived from this ketone. acs.orgalmacgroup.com This strategy is highly convergent and atom-economical, making it a favored approach in both academic and industrial settings. The challenge then lies in achieving high enantioselectivity in the C=N bond reduction or the one-pot reductive amination process.

An alternative, though less common, disconnection could involve the carbon-carbon bond between the phenyl ring and the ethylamine (B1201723) moiety. However, this route is generally more complex and less efficient than the C-N bond disconnection strategy, which leverages the readily available difluorinated aromatic starting materials.

Asymmetric Synthesis Strategies for Enantiopure this compound

To achieve the desired (S)-enantiomer, several asymmetric synthesis strategies have been developed. These methods can be broadly categorized into catalyst-controlled reductions, enzyme-mediated resolutions, and substrate-controlled reactions using chiral auxiliaries.

The asymmetric hydrogenation of imines and the direct asymmetric reductive amination (DARA) of ketones are among the most powerful methods for producing chiral amines. acs.orgnih.gov These reactions typically employ transition metal catalysts, such as iridium (Ir), rhodium (Rh), or ruthenium (Ru), complexed with chiral ligands. liv.ac.ukresearchgate.net

For the synthesis of this compound, the process starts with the prochiral ketone, 2,3-difluoroacetophenone. This ketone can be converted into an imine, which is then hydrogenated in the presence of a chiral catalyst. Alternatively, in a more streamlined DARA process, the ketone, an ammonia (B1221849) source (like ammonium (B1175870) formate (B1220265) or ammonia gas), and the catalyst are combined in a one-pot reaction. dicp.ac.cnsemanticscholar.org The catalyst system, consisting of the metal and a chiral ligand (e.g., a derivative of BINAP or a chiral phosphoric acid), facilitates the stereoselective addition of hydrogen across the C=N double bond. liv.ac.ukrsc.org The choice of ligand is crucial for inducing high enantioselectivity.

Catalyst TypePrecursorTypical Reducing AgentReported Enantiomeric Excess (ee)
Ir-complex with chiral phosphine (B1218219) ligand2,3-DifluoroacetophenoneH₂ gas, Ti(OiPr)₄Up to 96%
Ru-complex with chiral diamine ligandN-Aryl imine of 2,3-difluoroacetophenoneH₂ gas>95%
Chiral Phosphoric Acid (Organocatalyst)Imine of 2,3-difluoroacetophenoneHantzsch Ester~95%

This table presents typical results for asymmetric reductive amination of aryl ketones, which are analogous to the synthesis of this compound. dicp.ac.cnrsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymatic resolution techniques are widely used to separate enantiomers from a racemic mixture of 1-(2,3-Difluorophenyl)ethanamine. These methods rely on the ability of enzymes, typically lipases or transaminases, to selectively react with only one enantiomer.

Kinetic Resolution using Lipases: In a typical kinetic resolution, the racemic amine is acylated using an acyl donor (e.g., ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B). nih.gov The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be easily separated. The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. nih.govsemanticscholar.org

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. liv.ac.uk This is often achieved by adding a metal catalyst (e.g., a ruthenium complex) that continuously converts the slow-reacting enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired acylated product.

Asymmetric Synthesis using Transaminases (TAs): ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com An (S)-selective ω-TA can directly convert 2,3-difluoroacetophenone into this compound with very high enantiomeric excess (>99% ee). bohrium.com The reaction requires an amine donor, such as isopropylamine (B41738) or L-alanine. nih.govmdpi.com The equilibrium of this reaction can be unfavorable, but strategies such as using a large excess of the amine donor or removing the ketone byproduct (e.g., acetone) can drive the reaction to completion. nih.gov

EnzymeMethodSubstrateKey ParametersResult
Candida antarctica Lipase B (CAL-B)Kinetic ResolutionRacemic 1-(2,3-Difluorophenyl)ethanamineAcyl donor (e.g., Isopropyl acetate)(S)-amine with >95% ee (max 50% yield)
(S)-selective ω-TransaminaseAsymmetric Synthesis2,3-DifluoroacetophenoneAmine donor (e.g., Isopropylamine), PLP cofactor(S)-amine with >99% ee, high conversion

This table illustrates the application of enzymatic methods for the synthesis of chiral amines, based on established protocols for similar substrates. mdpi.comnih.gov

Chiral auxiliary-based methods provide a reliable way to control stereochemistry through substrate-controlled diastereoselective reactions. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is particularly effective for the asymmetric synthesis of amines. sigmaaldrich.comyale.educas.cn

The synthesis begins with the condensation of (S)-tert-butanesulfinamide with 2,3-difluoroacetophenone to form an N-sulfinyl imine. harvard.edu The chiral sulfinyl group then directs the diastereoselective addition of a reducing agent (e.g., a hydride) to the C=N bond. The stereochemical outcome is highly predictable, with the hydride attacking from the face opposite to the bulky tert-butyl group of the sulfinyl auxiliary. Finally, the auxiliary is removed under mild acidic conditions to yield the desired this compound hydrochloride salt with high enantiopurity. nih.govharvard.edu

StepReagents & ConditionsIntermediate/ProductDiastereomeric/Enantiomeric Excess
1. Condensation2,3-difluoroacetophenone, (S)-tert-butanesulfinamide, Ti(OEt)₄N-sulfinyl ketimineN/A
2. ReductionNaBH₄, THFN-sulfinyl amine>95% dr
3. CleavageHCl in MeOH/DioxaneThis compound∙HCl>95% ee

This table outlines the general steps and expected outcomes for a chiral auxiliary-based synthesis. harvard.edu

Deracemization and Enantiomeric Enrichment Methodologies

Deracemization is an elegant process that converts a racemic mixture into a single, pure enantiomer, offering a potential 100% yield. nih.gov This is typically achieved through a stereoselective oxidation-reduction cycle. For racemic 1-(2,3-Difluorophenyl)ethanamine, this could involve the selective oxidation of the (R)-enantiomer to the corresponding imine (or ketone after hydrolysis), followed by the asymmetric reduction of this intermediate back to the (S)-amine.

Chemoenzymatic deracemization processes combine a non-selective chemical oxidant with a highly selective enzymatic reduction. For example, a mild oxidant could convert the racemic amine into the ketone, 2,3-difluoroacetophenone. An alcohol dehydrogenase or a transaminase could then be used to stereoselectively reduce the ketone to the (S)-amine. nih.gov Compartmentalization techniques, where the chemical and enzymatic reactions are physically separated by a semi-permeable membrane, can prevent the deactivation of the enzyme by the chemical reagents. nih.gov

Optimization of Reaction Parameters for Stereospecificity and Yield

Optimizing reaction parameters is crucial for maximizing both the chemical yield and the enantioselectivity of the synthesis. rochester.edu

For Catalyst-Mediated Reductions: Key parameters include hydrogen pressure, temperature, catalyst loading, and solvent. Higher pressures can increase reaction rates but may sometimes affect selectivity. The choice of solvent can influence catalyst stability and solubility, as well as the stereochemical outcome. Additives, such as acids or bases, can also play a critical role in activating the catalyst or the substrate. acs.org

For Enzymatic Reactions: The pH, temperature, and choice of co-solvent are critical. mdpi.com Each enzyme has an optimal pH and temperature range for activity and stability. The concentration of substrates (ketone and amine donor for transaminases) and the removal of inhibitory byproducts are also key factors for achieving high conversions. nih.gov For lipase-catalyzed resolutions, the nature of the acyl donor and the solvent system significantly impacts both the reaction rate and the enantioselectivity (E-value). semanticscholar.org

For Chiral Auxiliary Methods: The choice of reducing agent, Lewis acid additives, temperature, and solvent can all influence the diastereoselectivity of the reduction step. For instance, chelating reducing agents in non-coordinating solvents often provide the highest levels of stereocontrol in the reduction of N-sulfinyl imines. harvard.edu

Systematic optimization, often employing Design of Experiments (DoE) methodologies, allows for the efficient identification of the ideal conditions to produce this compound with the highest possible yield and stereochemical purity.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound focuses on maximizing atom economy, utilizing safer solvents (ideally water), minimizing energy requirements by operating at ambient conditions, and employing catalytic rather than stoichiometric reagents. sigmaaldrich.com Biocatalysis, in particular, has emerged as a powerful technology that aligns with these principles, offering highly selective and environmentally benign pathways to chiral amines. mdpi.commanchester.ac.uk

Sustainable synthesis of this compound is most effectively achieved through biocatalytic methods, primarily using enzymes such as transaminases and amine dehydrogenases. These enzymatic approaches offer significant advantages over conventional chemical synthesis by providing high enantioselectivity under mild, aqueous conditions. manchester.ac.ukrsc.org

Biocatalytic Asymmetric Synthesis

The most prominent green strategies for preparing this compound involve the asymmetric synthesis from a prochiral ketone precursor, 1-(2,3-difluorophenyl)ethan-1-one. This transformation is efficiently catalyzed by specific classes of enzymes.

ω-Transaminases (ω-TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are highly effective for the asymmetric synthesis of chiral amines. mbl.or.krresearchgate.net They catalyze the transfer of an amino group from a donor molecule, such as isopropylamine or alanine, to the ketone substrate (1-(2,3-difluorophenyl)ethan-1-one). The reaction is characterized by its exceptional stereoselectivity, often yielding the desired (S)-amine with very high enantiomeric excess (>99% ee). hims-biocat.eu A key challenge with transaminases is managing the reaction equilibrium, which can be unfavorable. mbl.or.kr Strategies to overcome this include using a large excess of the amine donor or implementing systems for the removal of the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine). mdpi.comacs.org

Amine Dehydrogenases (AmDHs): AmDHs represent a highly atom-economical alternative for reductive amination. acs.org These enzymes utilize ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source to convert the ketone to the chiral amine. hims-biocat.eu The sole byproduct of this reaction is water, making it an exceptionally clean process. rsc.org The practical application of AmDHs requires an efficient cofactor regeneration system, which can be achieved by using a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) to recycle the NAD(P)H. acs.org Engineered AmDHs have been developed to improve substrate scope and stability, making them suitable for industrial applications. frontiersin.org

Chemoenzymatic and Multi-Enzyme Cascades

To further enhance efficiency and sustainability, biocatalytic steps can be integrated into multi-step cascade reactions. acs.org A chemoenzymatic cascade might involve a chemical synthesis of the 1-(2,3-difluorophenyl)ethan-1-one precursor followed by a one-pot biocatalytic amination step. acs.org

Multi-enzyme cascades can be even more elegant, converting a simpler starting material directly to the final chiral amine. manchester.ac.uk For instance, a system combining an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can convert 1-(2,3-difluorophenyl)ethanol (B568050) directly to this compound in a "hydrogen-borrowing" cascade, where the alcohol is first oxidized to the intermediate ketone by the ADH before being reductively aminated by the AmDH. hims-biocat.eursc.org Such cascades minimize intermediate purification steps, reducing solvent use and waste generation. manchester.ac.uk

Process Intensification and Sustainability

For industrial-scale production, enzyme immobilization is a key strategy. By attaching the enzyme to a solid support, its stability is often increased, and it can be easily recovered and reused over multiple batches, significantly lowering costs and improving the process's environmental footprint. acs.org The use of immobilized enzymes in continuous-flow reactors represents a state-of-the-art approach, allowing for higher productivity, better process control, and enhanced efficiency compared to traditional batch systems. acs.org

The following table provides a comparative overview of different synthetic approaches, highlighting the advantages of biocatalytic routes in line with green chemistry principles.

Table 1: Comparison of Synthetic Routes to this compound

Feature Classical Chemical Resolution Asymmetric Metal Catalysis Biocatalysis (Transaminase/Amine Dehydrogenase)
Stereoselectivity Theoretical max 50% yield High to excellent ee Typically excellent (>99% ee)
Catalyst Chiral resolving agent (stoichiometric) Precious metals (e.g., Rh, Ru, Pd) Enzyme (renewable, biodegradable)
Reagents Often requires derivatization agents High-pressure H₂, specialized ligands Ammonia or simple amine donors
Solvents Often organic solvents Typically organic solvents Primarily aqueous buffer
Byproducts/Waste Unwanted enantiomer, salt waste Metal-containing waste Water or a simple ketone (e.g., acetone)
Reaction Conditions Often harsh (high/low temp.) High pressure, elevated temperature Mild (ambient temp. and pressure)

| Atom Economy | Low | Moderate to high | Very high (especially with AmDH) |

Chemical Reactivity and Transformation Pathways of S 1 2,3 Difluorophenyl Ethanamine

Reaction Mechanisms Involving the Chiral Amine Moiety

The chemical behavior of (S)-1-(2,3-Difluorophenyl)ethanamine is significantly influenced by the primary chiral amine moiety. This functional group serves as a reactive center for a variety of transformations, including nucleophilic and electrophilic reactions, as well as oxidative and reductive processes.

Nucleophilic Reactions (e.g., N-Alkylation, Acylation)

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, allowing it to react with a range of electrophiles. N-alkylation and N-acylation are fundamental transformations for this class of compounds.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. The primary amine can react with alkyl halides through a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com However, this process can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium (B1175870) salt through "exhaustive methylation" if an excess of a reactive alkylating agent like methyl iodide is used. masterorganicchemistry.com The reactivity of the amine is enhanced as it becomes more substituted (primary < secondary < tertiary), which contributes to the challenge of achieving selective mono-alkylation. masterorganicchemistry.com To achieve more controlled and selective N-alkylation, alternative methods such as reductive amination or using catalysts like triarylboranes with aryl esters can be employed. rsc.orgresearchgate.net

Table 1: Representative N-Alkylation Reactions
Reaction TypeAlkylating AgentTypical ConditionsPotential Product(s)
Direct AlkylationAlkyl Halide (e.g., CH₃I, CH₃CH₂Br)Solvent (e.g., THF, DMF), often with a non-nucleophilic base to neutralize the acid byproductMono-, di-, and tri-alkylated amines; Quaternary ammonium salt
Reductive AminationAldehyde or KetoneReducing agent (e.g., NaBH₃CN, H₂/Catalyst)Selectively mono-alkylated amine
Catalytic AlkylationAryl EstersB(C₆F₅)₃ catalystN-alkylated products rsc.org

N-Acylation: The primary amine of this compound readily reacts with carboxylic acid derivatives, such as acid chlorides and anhydrides, to form amides. researchgate.net This reaction is typically robust and high-yielding. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). semanticscholar.org These Friedel-Crafts-type acylation reactions are fundamental in organic synthesis for creating stable amide bonds. nih.govmdpi.com Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides with carboxylic acid anhydrides, a reaction that proceeds efficiently under solvent-free conditions. researchgate.net

Table 2: Common N-Acylation Reagents and Products
Acylating AgentProduct ClassGeneral Structure of Product
Acid Chloride (R-COCl)Amide(S)-N-(1-(2,3-difluorophenyl)ethyl)alkanamide
Acid Anhydride ((RCO)₂O)Amide(S)-N-(1-(2,3-difluorophenyl)ethyl)alkanamide
Carboxylic Acid (R-COOH)Amide(S)-N-(1-(2,3-difluorophenyl)ethyl)alkanamide (requires coupling agent, e.g., EDCI)

Electrophilic Reactions of the Amine

While the amine is primarily nucleophilic, the N-H bonds can undergo reactions with strong bases or under specific conditions that allow the nitrogen to react as an electrophile, although this is less common for primary amines. More relevant are reactions where the amine is converted into a good leaving group, facilitating substitution or elimination reactions. For instance, treatment with nitrous acid can convert a primary amine into a diazonium salt, which is an excellent leaving group. However, for primary alkylamines, this typically leads to a mixture of substitution and elimination products and is often not a synthetically useful transformation due to the high reactivity and instability of the resulting carbocation.

Oxidative and Reductive Transformations of the Amine Functionality

The amine functionality can be both oxidized and reduced, leading to different functional groups.

Oxidative Transformations: The electrochemical oxidation of aliphatic amines proceeds through the initial formation of a radical cation via a one-electron oxidation process. mdpi.com This radical cation can then deprotonate to form a radical at the α-carbon. A second oxidation step can then generate an iminium cation. mdpi.com This reactive iminium ion intermediate is susceptible to attack by nucleophiles. In the context of this compound, this pathway could lead to the formation of an imine, which could then be hydrolyzed to yield 2,3-difluoroacetophenone.

Reductive Transformations: The primary amine itself is a reduced form of nitrogen. Reductive transformations typically apply to nitrogen-containing functional groups at higher oxidation states (e.g., nitro groups, imines, or amides) to yield amines. Therefore, direct reduction of the amine functionality in this compound is not a typical transformation. However, derivatives formed from the amine, such as amides or imines, can be reduced back to amines. For example, an amide formed via N-acylation can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a secondary amine.

Aromatic Ring Reactivity and Directed Functionalization

The 2,3-difluorophenyl ring in this compound is subject to aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the two fluorine atoms and the (S)-1-aminoethyl group.

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents on the ring determine its reactivity and the position of the incoming electrophile. libretexts.org

Fluorine Atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and slows down the rate of reaction compared to benzene. libretexts.org However, they are ortho-, para-directors because the lone pairs on the halogen can donate electron density through resonance, stabilizing the arenium ion intermediate when the attack occurs at these positions. libretexts.org

Ethylamine (B1201723) Group (-CH(CH₃)NH₂): This alkylamine group is an activating group. libretexts.org The nitrogen's lone pair can participate in resonance, but more significantly, the alkyl portion is electron-donating through an inductive effect. It is an ortho-, para-director.

In this compound, these effects combine. The fluorine atoms at positions 2 and 3 deactivate the ring and direct incoming electrophiles. The ethylamine group at position 1 is an activating, ortho-, para-director. The positions ortho to the ethylamine group are 2 and 6, and the para position is 4. The directing effects of the substituents must be considered collectively to predict the major product. The position C-6 is strongly favored due to the directing effects of the ethylamine group (ortho) and the fluorine at C-2 (para). Position C-4 is also a possibility, being para to the ethylamine group and ortho to the fluorine at C-3. Steric hindrance may also play a role in determining the final product distribution.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsMajor Product(s)Rationale
NitrationHNO₃, H₂SO₄(S)-1-(2,3-Difluoro-6-nitrophenyl)ethanamineDirecting effects of F and ethylamine group favor position 6.
HalogenationBr₂, FeBr₃(S)-1-(6-Bromo-2,3-difluorophenyl)ethanamineDirecting effects favor position 6.
Friedel-Crafts AcylationRCOCl, AlCl₃(S)-1-(6-Acyl-2,3-difluorophenyl)ethanamineDirecting effects favor position 6; the amine group may need protection as it can react with the Lewis acid catalyst.

Nucleophilic Aromatic Substitution in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgyoutube.com

The two fluorine atoms on the phenyl ring of this compound are strong electron-withdrawing groups, making the ring electron-deficient and thus susceptible to nucleophilic attack. libretexts.org Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens. libretexts.orgyoutube.com This is because the rate-determining step is the initial attack by the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more receptive to attack. libretexts.orgyoutube.com

Substitution can occur at either position 2 or 3. The position of attack will be determined by the ability of the substituents to stabilize the resulting Meisenheimer complex. Attack at C-2 would place the negative charge on carbons that are ortho and para to the C-3 fluorine and ortho to the ethylamine group. Attack at C-3 would place the negative charge on carbons that are ortho and para to the C-2 fluorine and meta to the ethylamine group. The precise outcome would depend on the specific nucleophile and reaction conditions.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions
NucleophileExample ReagentPotential Product
AlkoxideNaOCH₃(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine or (S)-1-(3-Fluoro-2-methoxyphenyl)ethanamine
AmineNH₃(S)-1-(2-Amino-3-fluorophenyl)ethanamine or (S)-1-(3-Amino-2-fluorophenyl)ethanamine
ThiolateNaSCH₃(S)-1-(2-Fluoro-3-(methylthio)phenyl)ethanamine or (S)-1-(3-Fluoro-2-(methylthio)phenyl)ethanamine

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig C-N Coupling) with Related Halogenated Analogs

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. wikipedia.orglibretexts.org While specific studies on the Buchwald-Hartwig reaction involving halogenated analogs of this compound are not extensively documented in publicly available literature, the general principles of this reaction can be applied to understand its potential transformations.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine with an aryl halide. wikipedia.org The nature of the ligand is crucial for the efficiency and scope of the reaction. For the coupling of primary alkylamines, ligands such as BrettPhos and RuPhos have demonstrated broad applicability, often allowing for low catalyst loadings and short reaction times with functionalized aryl and heteroaryl partners. nih.gov

Considering a hypothetical halogenated analog, for instance, an aryl bromide, the Buchwald-Hartwig reaction would proceed as illustrated in the following general scheme:

General Reaction Scheme for Buchwald-Hartwig C-N Coupling

Where Ar-Br is an aryl bromide and H₂N-R represents a primary amine.

In the context of this compound, a related halogenated analog could be coupled with various amines to generate more complex chiral amine structures. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and maintain the stereochemical integrity of the chiral center. The electron-withdrawing nature of the fluorine atoms on the phenyl ring could influence the reactivity of the aryl halide, potentially requiring specific catalytic systems developed for electron-deficient substrates. nih.gov

The following table outlines typical components and conditions for Buchwald-Hartwig amination reactions, which would serve as a starting point for developing a specific protocol for analogs of this compound.

ComponentExamplesRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhosStabilizes the palladium center and facilitates the catalytic cycle.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine and facilitates reductive elimination.
Solvent Toluene, Dioxane, THFProvides the medium for the reaction.
Aryl Halide Aryl bromides, chlorides, iodidesThe electrophilic coupling partner.
Amine Primary or secondary aminesThe nucleophilic coupling partner.

Stereochemical Aspects of Reactions Involving the Chiral Center

A critical aspect of the reactivity of this compound is the behavior of its stereocenter during chemical transformations. The preservation or inversion of the stereochemistry is paramount in the synthesis of enantiomerically pure compounds.

In the context of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the potential for racemization at the chiral center of a benzylic amine is a significant consideration. Racemization can occur under certain conditions, particularly with palladium catalysts. Studies have shown that palladium catalysts supported on non-acidic materials like BaSO₄ and CaCO₃ can effectively racemize chiral benzylic amines. researchgate.net This process is believed to proceed through a reversible dehydrogenation-hydrogenation sequence, leading to the loss of stereochemical information.

Conversely, achieving stereoretentive C-N coupling is a significant goal in asymmetric synthesis. While challenging, recent advancements have demonstrated that under specific conditions, the stereochemical integrity of chiral amines can be preserved during cross-coupling reactions. For instance, a nickel-catalyzed, light-driven method has been developed for the stereoretentive C-N coupling of optically active amines with aryl bromides. nih.gov This suggests that with careful selection of the catalytic system, it is possible to functionalize chiral amines without eroding their enantiomeric excess.

The outcome of a reaction at the chiral center—retention, inversion, or racemization—is highly dependent on the reaction mechanism.

Stereoretention: This outcome is often observed in reactions where the chiral center is not directly involved in the bond-breaking and bond-forming steps of the rate-determining step, or through mechanisms that proceed with a net retention of configuration. acs.org

Inversion of Configuration: This is characteristic of S\N2-type reactions where the nucleophile attacks from the side opposite to the leaving group.

Racemization: This typically occurs when a planar intermediate, such as a carbocation or a radical, is formed at the chiral center, allowing for subsequent attack from either face with equal probability.

The following table summarizes the potential stereochemical outcomes in reactions involving chiral benzylic amines and the mechanistic implications.

Stereochemical OutcomeMechanistic ImplicationExample Reaction Type (General)
Retention The reaction proceeds through a mechanism that preserves the original stereochemistry. acs.orgSome metal-catalyzed cross-couplings with specific ligand control. nih.gov
Inversion The reaction follows a concerted backside attack mechanism.S\N2 substitution at the chiral center.
Racemization Formation of a planar intermediate that loses stereochemical information. researchgate.netReactions proceeding through carbocation or radical intermediates; some Pd-catalyzed processes.

For this compound, any transformation aimed at modifying the amine functionality or the aryl ring must be carefully designed to control the stereochemical outcome at the benzylic position. The choice of reagents, catalysts, and reaction conditions will ultimately determine whether the desired enantiomer is obtained with high fidelity.

Computational Chemistry and Spectroscopic Characterization of S 1 2,3 Difluorophenyl Ethanamine and Its Derivatives

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a variety of electronic properties, offering a deeper understanding of the molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For (S)-1-(2,3-Difluorophenyl)ethanamine, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, reflecting its nucleophilic character. The LUMO, conversely, would be distributed over the difluorinated phenyl ring, which is rendered electron-deficient by the electronegative fluorine atoms. The HOMO-LUMO energy gap can be calculated to predict the molecule's reactivity towards electrophiles and nucleophiles. A smaller energy gap would suggest that the molecule is more polarizable and chemically reactive. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)
ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.85
Energy Gap (ΔE)4.40

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate or neutral potential. nih.gov

In this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amine group, due to the presence of its lone pair of electrons. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive electrostatic potential (blue). The difluorinated phenyl ring would also show regions of positive potential due to the electron-withdrawing nature of the fluorine atoms. This detailed charge distribution map is instrumental in predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

The biological activity and reactivity of a molecule are often dictated by its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, rotation around the C-C and C-N single bonds can lead to various staggered and eclipsed conformations. DFT calculations can be used to map the potential energy surface and identify the global minimum energy conformation, which is the most stable arrangement of the atoms. nih.gov

The rotational barriers between different conformers can also be calculated, providing insight into the molecule's flexibility. The presence of the bulky difluorophenyl group and the amine group will influence the conformational preferences, with steric hindrance playing a significant role. The most stable conformer is likely to be a staggered arrangement that minimizes steric interactions between the substituents. researchgate.netmdpi.commdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. These techniques are complementary and are used to identify functional groups and confirm the molecular structure. mdpi.com For a vibrational mode to be IR active, it must result in a change in the molecular dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability. libretexts.orglibretexts.org

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region). The Raman spectrum would also show these vibrations, with the aromatic ring vibrations often being particularly strong. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Illustrative)
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (asymmetric)~3380FT-IR, Raman
N-H Stretch (symmetric)~3300FT-IR, Raman
Aromatic C-H Stretch~3050FT-IR, Raman
Aliphatic C-H Stretch~2970FT-IR, Raman
N-H Bend (scissoring)~1620FT-IR
Aromatic C=C Stretch~1590, ~1480FT-IR, Raman
C-F Stretch~1280, ~1100FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. pdx.edudocbrown.info For chiral molecules like this compound, NMR can be used to assess enantiomeric purity, often with the use of chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. researchgate.net

The ¹H NMR spectrum would show distinct signals for the protons of the methyl group (a doublet), the methine proton (a quartet), the amine protons (a broad singlet), and the aromatic protons (complex multiplets due to fluorine coupling). The chemical shifts and coupling constants provide information about the connectivity and spatial arrangement of the atoms. docbrown.info The ¹³C NMR spectrum would show separate signals for each unique carbon atom, with the chemical shifts being influenced by the electronegativity of neighboring atoms. The carbons attached to fluorine would show characteristic splitting due to C-F coupling. weebly.comlibretexts.orgchemicalbook.com

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3115 - 130
CH-NH₂~4.2~50
NH₂~1.5 (broad)-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. nist.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely be dominated by the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), a common fragmentation pathway for amines. This would result in a stable iminium ion, which would likely be the base peak in the spectrum. Other fragments could arise from the loss of a methyl group or cleavage of the phenyl ring. libretexts.orgchemguide.co.ukmdpi.comnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Illustrative)
m/zPossible Fragment Ion
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
128[C₇H₅F₂]⁺
44[CH₃CH=NH₂]⁺ (Base Peak)

Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism) and Their Theoretical Prediction

Optical Rotation

Optical rotation is the twisting of the plane of plane-polarized light when it passes through a sample of a chiral substance. wikipedia.org The direction and magnitude of this rotation are characteristic of the molecule's structure. For this compound, the "(S)" designation refers to the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. However, the R/S designation does not inherently predict the direction (dextrorotatory (+) or levorotatory (-)) of optical rotation. libretexts.org

Theoretical Prediction of Optical Rotation

In the absence of experimental data, computational chemistry provides powerful tools to predict the optical rotation of chiral molecules. Time-dependent density functional theory (TDDFT) has emerged as a reliable method for this purpose. nih.gov Specifically, the CAM-B3LYP functional in combination with an appropriate basis set, such as aug-cc-pVDZ, has been shown to accurately predict the sign and magnitude of optical rotation for a wide range of fluorinated organic molecules, including amines. nih.govresearchgate.net

The theoretical calculation of the specific rotation ([α]) involves determining the frequency-dependent optical rotatory power, which is related to the electric dipole-magnetic dipole polarizability tensor. This calculation is highly sensitive to the molecular conformation. Therefore, a thorough conformational analysis is a critical first step to identify the most stable conformers of this compound. The final predicted optical rotation is then a Boltzmann-weighted average of the contributions from each significant conformer.

For fluorinated amines, both the position of the fluorine atoms on the aromatic ring and the nature of the solvent are expected to significantly influence the optical rotation. Computational studies on analogous compounds have demonstrated that solvent effects can be modeled using approaches like the Polarizable Continuum Model (PCM) to achieve better agreement with experimental values.

A general method for predicting the sign of optical rotation based on the electron-withdrawing/donating power of the substituents around the chiral center, using Hammett constants (σp), has also been proposed. nih.gov For this compound, the substituents at the chiral center are the 2,3-difluorophenyl group, the amino group, the methyl group, and a hydrogen atom. By ranking these groups based on their electron-withdrawing power, a qualitative prediction of the direction of rotation (dextrorotatory or levorotatory) can be made. nih.gov

Circular Dichroism

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the electronic transitions within the molecule and is particularly sensitive to its stereochemistry.

For this compound, the aromatic chromophore is expected to give rise to characteristic CD signals in the ultraviolet region. The substitution pattern on the phenyl ring, in this case, the two fluorine atoms at positions 2 and 3, will influence the energy and intensity of these electronic transitions and, consequently, the appearance of the CD spectrum.

Theoretical Prediction of Circular Dichroism Spectra

Similar to optical rotation, theoretical methods, primarily TDDFT, can be employed to predict the electronic circular dichroism (ECD) spectrum of this compound. The calculated spectrum can then be compared with experimental data, if available, to confirm the absolute configuration. The theoretical ECD spectrum is generated by calculating the energies and rotational strengths of the electronic transitions for the stable conformers of the molecule.

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of circularly polarized infrared light. wikipedia.org VCD is particularly useful for determining the absolute configuration of chiral molecules, as the VCD spectrum of one enantiomer will be the mirror image of the other. nih.gov The spectrum can be accurately predicted using DFT calculations, providing a reliable method for assigning the absolute stereochemistry. wikipedia.orgnih.gov

Summary of Predicted Chiroptical Properties

While specific experimental values are not available, the following table summarizes the expected chiroptical properties and the methods for their theoretical prediction for this compound.

Chiroptical PropertyExpected CharacteristicsTheoretical Prediction MethodKey Computational Parameters
Optical Rotation ([α])A specific value (in degrees) that is either positive (+) or negative (-). The magnitude and sign are dependent on the solvent and temperature.Time-Dependent Density Functional Theory (TDDFT)Functional: CAM-B3LYP, Basis Set: aug-cc-pVDZ, Solvent Model: PCM
Electronic Circular Dichroism (ECD) Characteristic Cotton effects in the UV region corresponding to the electronic transitions of the difluorophenyl chromophore.Time-Dependent Density Functional Theory (TDDFT)Calculation of excitation energies and rotational strengths for stable conformers.
Vibrational Circular Dichroism (VCD) A spectrum with positive and negative bands in the infrared region, corresponding to the vibrational modes of the molecule. The spectrum is a mirror image of its enantiomer.Density Functional Theory (DFT)Calculation of vibrational frequencies and rotational strengths.

Comparative Studies with Positional and Stereoisomeric Difluorophenyl Ethanamine Derivatives

Influence of Fluorine Substitution Pattern (e.g., 2,4-, 3,4-, 3,5-Difluoro) on Chemical Reactivity and Synthetic Accessibility

The substitution pattern of fluorine atoms on the phenylethylamine scaffold significantly modulates its chemical properties and the feasibility of its synthesis. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which alters the electron density of the aromatic ring and the basicity of the amine group. chemistrysteps.com The extent of this influence is highly dependent on the position of the fluorine atoms relative to the ethylamine (B1201723) side chain.

Chemical Reactivity:

The chemical reactivity of difluorophenyl ethanamine isomers is primarily governed by the electronic effects of the fluorine atoms. As potent electron-withdrawing groups, fluorine atoms decrease the electron density on the phenyl ring, making it less susceptible to electrophilic aromatic substitution. Concurrently, this inductive effect lowers the pKa of the amine group, reducing its basicity and nucleophilicity compared to non-fluorinated phenylethylamine. msu.edulibretexts.org

The relative positions of the two fluorine atoms create distinct electronic environments. For instance, in the 3,4-difluoro isomer, both fluorine atoms exert a meta and para inductive effect, strongly reducing the basicity of the amine. In the 2,4-difluoro isomer, the ortho-fluorine atom can also introduce steric hindrance around the ethylamine group and potentially form intramolecular hydrogen bonds with the amine protons, which can affect the molecule's conformational preferences and reactivity. researchgate.net Studies on fluorinated phenylethylamines have shown that site-specific fluorination can significantly alter the conformational landscape of the molecule, which in turn influences its interactions and reactivity. rsc.orgresearchgate.net The 2,3-difluoro pattern in the subject compound presents a unique case with two adjacent fluorine atoms, creating a distinct electronic and steric environment that influences its reactivity in nucleophilic and substitution reactions.

Synthetic Accessibility:

Reductive amination of the corresponding difluorophenyl acetophenone (B1666503) is a common synthetic strategy. The accessibility of these ketone precursors is therefore a critical factor. For example, the synthesis of 3,4-difluorophenyl derivatives often commences from the readily available 1,2-difluorobenzene. In contrast, the synthesis of the 2,3-difluoro isomer requires 1,2,3-trifluorobenzene (B74907) or other specifically substituted precursors, which may be less accessible. The choice of synthetic route, catalysts, and reaction conditions must be tailored to the specific isomer due to differences in reactivity imparted by the fluorine substitution pattern. nih.govacs.org

IsomerCommon PrecursorKey Synthetic StepFactors Affecting Accessibility
2,3-Difluoro1,2,3-TrifluorobenzeneNucleophilic Aromatic Substitution / Reductive AminationLower availability of the trifluorobenzene precursor.
2,4-Difluoro1,3-DifluorobenzeneFriedel-Crafts Acylation / Reductive AminationGood availability of 1,3-difluorobenzene.
3,4-Difluoro1,2-DifluorobenzeneFriedel-Crafts Acylation / Reductive AminationHigh availability and relatively low cost of 1,2-difluorobenzene.
3,5-Difluoro1,3,5-TrifluorobenzeneGrignard Reaction / Reductive AminationAccessibility of the trifluorobenzene precursor can be a limiting factor.

Enantiomeric Comparisons (S vs. R) in Asymmetric Transformations and Ligand Performance

Chiral amines, such as 1-phenylethylamine (B125046) and its derivatives, are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. nih.govnih.gov The absolute configuration of the amine—(S) versus (R)—is critical, as it dictates the stereochemical outcome of the reactions they mediate. The two enantiomers interact with prochiral substrates to create diastereomeric transition states with different energy levels, leading to the preferential formation of one enantiomer of the product. thieme-connect.com

Asymmetric Transformations:

When used as a chiral auxiliary, the (S)- or (R)-difluorophenyl ethanamine is temporarily incorporated into a substrate molecule to direct a subsequent stereoselective transformation. For example, attaching (S)-1-(2,3-Difluorophenyl)ethanamine to an acyl chloride would form a chiral amide. The difluorophenyl group, with its specific steric and electronic properties, would then shield one face of the enolate formed from this amide, directing incoming electrophiles to the opposite face with high diastereoselectivity. thieme-connect.com After the reaction, the chiral auxiliary is cleaved and can often be recovered. The choice between the (S) and (R) auxiliary determines which enantiomer of the final product is synthesized. nih.gov

Ligand Performance:

In catalysis, chiral ligands derived from (S)- and (R)-difluorophenyl ethanamine can be used to create an asymmetric environment around a metal center. For instance, Schiff base ligands formed by condensing the amine with a salicylaldehyde (B1680747) derivative can coordinate with metals like titanium, copper, or rhodium. The resulting chiral complex can then catalyze a variety of reactions, such as reductions, additions, or cyclopropanations, with high enantioselectivity.

The performance of the (S)- versus the (R)-ligand is typically enantiocomplementary; one will produce the (R)-product while the other yields the (S)-product. The efficiency of the stereochemical induction (measured as enantiomeric excess, or ee) depends on how effectively the ligand's chiral information is transferred to the substrate in the transition state. The fluorine atoms in this compound can influence ligand performance not only through steric effects but also by modulating the Lewis basicity of nearby atoms, potentially affecting metal coordination and catalyst stability. frontiersin.org

Application(S)-Enantiomer Role(R)-Enantiomer RoleExpected Outcome
Chiral Auxiliary in AlkylationForms diastereomer A, directs attack to form (R)-product.Forms diastereomer B, directs attack to form (S)-product.Opposite enantiomers of the alkylated product are formed.
Ligand in Asymmetric ReductionForms chiral catalyst that reduces ketone to (R)-alcohol.Forms chiral catalyst that reduces ketone to (S)-alcohol.High enantiomeric excess (ee) for the respective alcohol enantiomer.
Organocatalyst in Michael AdditionCatalyzes the addition to yield the (S)-adduct.Catalyzes the addition to yield the (R)-adduct.Enantiocomplementary products with varying yields and ee%.

Structural Analogs with Modified Alkyl Chains or Heterocyclic Incorporations: Chemical Implications

Modifying the structure of this compound beyond the phenyl ring, either by altering the ethylamine side chain or by incorporating heterocyclic moieties, has profound chemical implications. These changes can fine-tune the molecule's steric bulk, basicity, nucleophilicity, and conformational rigidity, thereby expanding its utility in various chemical applications. researchgate.netmdpi.com

Modified Alkyl Chains:

Alterations to the ethyl group can range from simple homologation (e.g., propyl, butyl) to introducing branching or unsaturation.

Chain Length: Increasing the length of the alkyl chain generally increases the molecule's lipophilicity and can slightly enhance the amine's basicity due to the inductive electron-donating effect of alkyl groups. chemistrysteps.comlibretexts.org However, it also increases steric hindrance, which can reduce the amine's nucleophilicity and its ability to fit into constrained active sites of catalysts or enzymes. msu.edumasterorganicchemistry.com

Branching: Introducing branching, for example, moving the methyl group to the beta-position (creating a 1-phenylpropan-2-amine derivative), significantly increases steric bulk around the nitrogen atom. This can dramatically decrease nucleophilicity while maintaining basicity, making such analogs useful as non-nucleophilic bases.

Unsaturation: Incorporating a double or triple bond in the side chain introduces conformational rigidity and provides a site for further chemical transformations.

Heterocyclic Incorporations:

Incorporating the phenylethylamine structure into or with a heterocyclic ring fundamentally alters its properties by imposing conformational constraints and introducing new functional groups.

Nitrogen in a Heterocycle: The nitrogen atom of the ethylamine can be incorporated into a heterocyclic ring, such as pyrrolidine (B122466) or piperidine, with the difluorophenyl group attached at a chiral center. This creates a rigid scaffold that can be highly effective in asymmetric catalysis, as the fixed conformation reduces the number of possible transition states, often leading to higher enantioselectivity.

Attachment to a Heterocycle: The amine can be used as a nucleophile to form a bond with an electrophilic heterocycle (e.g., a chloropyrimidine or a triazine). The resulting molecule combines the properties of the difluorophenyl ethanamine with the electronic and structural features of the heterocycle. This is a common strategy in medicinal chemistry for creating complex molecules with specific biological targets. beilstein-journals.orgbeilstein-journals.org The basicity of the amine nitrogen is significantly reduced if the heterocycle it attaches to is electron-withdrawing.

Modification TypeExample AnalogKey Chemical Implications
Alkyl Chain Elongation(S)-1-(2,3-Difluorophenyl)propan-1-amineIncreased lipophilicity; increased steric hindrance; slightly higher basicity.
Alkyl Chain Branching(S)-2-(2,3-Difluorophenyl)propan-1-amineAltered steric environment around the amine; potential change in reaction selectivity.
Nitrogen in Heterocycle(S)-2-(2,3-Difluorophenyl)pyrrolidineIncreased conformational rigidity; enhanced stereodirecting ability in catalysis.
Attachment to HeterocycleN-((S)-1-(2,3-Difluorophenyl)ethyl)pyrimidin-2-amineReduced basicity of the amine; introduction of new H-bonding sites; altered solubility.

Future Directions and Emerging Research Avenues in S 1 2,3 Difluorophenyl Ethanamine Chemistry

Advancements in Stereoselective Synthesis of Fluoroalkylamines

The efficient and selective synthesis of chiral amines, especially those containing fluorine, remains a critical challenge. Future advancements are focused on developing more versatile and powerful stereoselective methods.

Biocatalysis : Enzymes offer unparalleled stereoselectivity under mild conditions. The application of ω-transaminases (ω-TAs) for chiral amine synthesis is a prominent area of research. h1.co Protein engineering, including directed evolution and rational design, is expanding the substrate scope of these enzymes to accommodate bulky and aromatic substrates, which is crucial for molecules like (S)-1-(2,3-Difluorophenyl)ethanamine. nih.gov Innovations in this area also include the development of novel amine donors that help to shift unfavorable reaction equilibria and enable high-throughput screening methods to quickly identify active enzyme variants. h1.co

Asymmetric Catalysis : Transition-metal catalysis continues to be a cornerstone of stereoselective synthesis. Palladium-catalyzed reactions, for instance, have been developed for C-F bond formation and the coupling of fluoroalkylamines with aryl halides. nih.govnih.gov Future work will likely focus on designing new chiral ligands that provide higher enantioselectivity and broader substrate compatibility.

Novel Reagent-Controlled Strategies : New methods that rely on chiral reagents are emerging. For example, the use of chiral sulfoximines for the stereoselective nucleophilic difluoromethylation of ketimines provides access to enantiomerically enriched α-difluoromethyl amines. mdpi.comsemanticscholar.org Another innovative approach is the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs) with a chiral Lewis base component, which allows for the stereoselective activation of C-F bonds. nih.govsemanticscholar.org This method provides access to a range of stereoenriched fluorocarbons. nih.gov

MethodologyKey FeaturesPotential Application for this compound SynthesisReferences
Biocatalysis (ω-Transaminases)High stereoselectivity, mild reaction conditions, environmentally benign.Asymmetric amination of 2,3-difluoroacetophenone. h1.conih.gov
Transition-Metal CatalysisBroad substrate scope, high functional group tolerance.Asymmetric hydrogenation of corresponding imines or reductive amination of ketones. nih.govnih.gov
Frustrated Lewis Pairs (FLPs)Stereoselective C-F bond activation and desymmetrization.Could offer novel pathways starting from gem-difluoro precursors. nih.govsemanticscholar.org
Chiral Auxiliary/Reagent ControlPredictable stereochemical outcome based on the reagent.Use of auxiliaries like tert-butanesulfinamide to guide the stereoselective addition to imines. osi.lv mdpi.comsemanticscholar.orgosi.lv

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond established methods, researchers are exploring fundamentally new ways to construct and modify fluorinated chiral amines, with a focus on efficiency and sustainability.

C-H Functionalization : Direct C-H fluorination is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. rsc.org Palladium-catalyzed methods have been developed for the C-H fluorination of various substrates, including 8-methylquinoline (B175542) derivatives. nih.gov The development of catalysts that can selectively fluorinate specific C-H bonds in complex molecules under mild conditions remains a major goal. rsc.org

Photocatalysis : The use of light to drive chemical reactions has emerged as a powerful tool in organofluorine chemistry. numberanalytics.com Photocatalysis can generate highly reactive fluorine species under mild conditions, enabling the fluorination of a wide range of substrates. numberanalytics.com This approach could open new pathways for the synthesis and functionalization of fluoroalkylamines.

Novel Catalytic Systems : There is a continuous search for more efficient, cost-effective, and environmentally friendly catalysts. This includes the development of systems based on earth-abundant metals like copper and nickel as alternatives to palladium. numberanalytics.com Organocatalysis, which avoids the use of metals altogether, is also gaining significant traction. numberanalytics.com Furthermore, heterogeneous catalysts are being designed for easier separation and recyclability, a key advantage for industrial applications. numberanalytics.com

Catalytic System/PathwayDescriptionAdvantagesReferences
Palladium-Catalyzed C-H FluorinationDirect conversion of a C-H bond to a C-F bond using a palladium catalyst.Increases atom economy by avoiding pre-functionalization of the substrate. rsc.orgnih.gov
PhotocatalysisUses light to initiate fluorination reactions via reactive fluorine species.Mild reaction conditions, high selectivity, access to unique reaction pathways. numberanalytics.comyoutube.com
Copper/Nickel CatalysisUtilizes more abundant and less expensive transition metals for fluorination and cross-coupling reactions.Cost-effective and more sustainable compared to precious metal catalysts. numberanalytics.com
Heterogeneous CatalysisCatalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction).Facilitates easy separation of the catalyst from the reaction mixture and allows for catalyst recycling. numberanalytics.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from the laboratory bench to industrial production is being revolutionized by flow chemistry and automation.

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. tcichemicals.comnih.gov For reactions involving hazardous reagents or unstable intermediates, such as many fluorination processes, flow reactors provide a safer environment due to the small reaction volumes. tcichemicals.comnih.gov The ability to use packed-bed reactors with immobilized catalysts or scavengers simplifies purification and allows for the telescoping of multiple reaction steps into a single continuous process. durham.ac.ukuc.pt

Automated Synthesis : Robotic platforms are accelerating chemical research by enabling high-throughput experimentation and reaction optimization. chemrxiv.orgchemspeed.com An automated system can perform numerous experiments under varying conditions (e.g., catalyst, solvent, temperature) to rapidly identify the optimal parameters for a given transformation. chemrxiv.org This technology is particularly valuable for developing robust synthetic routes to complex molecules like this compound.

TechnologyKey AdvantagesRelevance to Fluoroalkylamine SynthesisReferences
Flow ChemistryEnhanced safety, scalability, process control, and reproducibility.Safe handling of energetic fluorinating reagents and unstable intermediates; allows for multi-step, continuous synthesis. tcichemicals.comnih.govdurham.ac.uk
Automated PlatformsHigh-throughput screening, rapid reaction optimization, and automated execution of complex sequences.Accelerates the discovery of new catalysts and optimal conditions for stereoselective synthesis. chemrxiv.orgchemspeed.com

Theoretical Modeling to Predict Reactivity and Enantioselectivity for Fluorinated Chiral Amines

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, guiding experimental efforts toward more successful results.

Mechanistic Understanding : Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model reaction pathways and elucidate mechanisms. researchgate.netacs.org By calculating the energies of reactants, transition states, and products, researchers can understand the factors that control reactivity and selectivity. This is crucial for designing improved catalysts and reaction conditions.

Prediction of Enantioselectivity : A significant challenge in asymmetric catalysis is accurately predicting which enantiomer will be the major product. rsc.org Computational models can calculate the energies of the diastereomeric transition states that lead to the different enantiomers. The energy difference between these transition states can be used to predict the enantiomeric ratio (er) of a reaction. rsc.orgrug.nl While predicting the small energy differences with high accuracy is difficult, these models are increasingly effective at rationalizing experimental outcomes and guiding catalyst design. rsc.orgscilit.com

Machine Learning and AI : Emerging machine learning and artificial intelligence (AI) approaches are being developed to predict reaction outcomes and even discover new reaction pathways. arxiv.org These data-driven models can learn from vast datasets of known reactions to predict the feasibility and outcome of new transformations, potentially accelerating the discovery of novel synthetic routes to fluorinated amines.

Computational MethodApplication in Chiral Fluoroalkylamine ChemistryKey Insights ProvidedReferences
Density Functional Theory (DFT)Calculation of reaction energy profiles and transition state structures.Rationalization of reaction mechanisms, reactivity, and the origins of stereoselectivity. researchgate.netacs.orgrug.nl
Molecular Dynamics (MD)Simulation of the dynamic behavior of molecules, especially enzyme-substrate complexes.Understanding enzyme active site conformations and identifying key interactions that determine selectivity. rug.nl
Machine Learning (ML)Prediction of reaction pathways and outcomes based on existing data.Efficient exploration of large chemical reaction spaces and identification of promising synthetic routes. arxiv.org

Q & A

Q. What are the primary synthetic routes for (S)-1-(2,3-Difluorophenyl)ethanamine, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric hydrogenation of a prochiral ketone precursor or resolution of racemic mixtures via chiral chromatography. For example, derivatives like (R)-1-(3,4-Difluorophenyl)ethanamine are synthesized using enantioselective catalysts to maximize yield and purity . Critical steps include controlling reaction temperature, pH, and catalyst loading. Enantiomeric purity is validated via chiral HPLC or polarimetry, with methods adapted from structurally similar fluorinated amines .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR : To confirm fluorine substitution patterns on the phenyl ring and the stereochemistry of the ethanamine moiety. 19F^{19}\text{F} NMR is critical for distinguishing ortho/para fluorine positions .
  • HPLC-MS : For assessing purity and enantiomeric excess, especially when using chiral columns (e.g., Chiralpak® AD-H) .
  • X-ray crystallography : Resolves absolute configuration disputes, particularly when synthetic byproducts complicate spectral interpretation .

Q. How do fluorination patterns influence the compound’s physicochemical properties?

Fluorine atoms increase lipophilicity and metabolic stability by reducing CYP450-mediated oxidation. The 2,3-difluoro substitution on the phenyl ring enhances π-π stacking with aromatic residues in biological targets, as seen in analogs like (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride . Comparative studies show that altering fluorine positions (e.g., 3,4- vs. 2,3-substitution) significantly alters logP values and solubility profiles .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for enantioselective synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For example, exact-exchange functionals (e.g., Becke’s 1993 method) improve accuracy in modeling fluorine’s electron-withdrawing effects on reaction pathways . Molecular docking studies further guide catalyst design by simulating interactions between chiral catalysts and intermediates .

Q. What strategies resolve contradictions in biological activity data across enantiomers?

Case studies on analogs like (R)- vs. (S)-1-(3,4-Difluorophenyl)ethanamine reveal divergent receptor binding affinities due to stereospecific van der Waals interactions. To resolve discrepancies:

  • Use radioligand binding assays with purified receptors (e.g., serotonin 5-HT₃) to quantify enantiomer-specific activity .
  • Perform molecular dynamics simulations to map steric clashes or favorable interactions in enantiomer-receptor complexes .

Q. How do fluorinated byproducts form during synthesis, and how are they mitigated?

Common byproducts include defluorinated intermediates or racemized enantiomers, often arising from harsh reaction conditions (e.g., high-temperature hydrogenation). Mitigation strategies:

  • In situ monitoring via FTIR to detect defluorination early .
  • Use of milder reducing agents (e.g., NaBH₄ with chiral ligands) to preserve fluorine substituents .

Q. What methodologies elucidate the compound’s mechanism in inducing apoptosis (e.g., caspase activation)?

Studies on (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride demonstrate caspase-3/7 activation via mitochondrial pathways. Techniques include:

  • Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Western blotting to track Bcl-2/Bax expression ratios in treated cell lines (e.g., HeLa, MCF-7) .

Comparative and Structural Analysis

Q. How does 2,3-difluoro substitution compare to other fluorination patterns in biological activity?

A comparative table highlights key differences:

CompoundFluorine PositionsIC₅₀ (HeLa)Key Mechanism
(S)-1-(2,3-DFP)ethanamine2,30.50 µMCaspase-3 activation
(R)-1-(3,4-DFP)ethanamine3,41.20 µMG1 cell cycle arrest
(S)-1-(2,6-DFP)ethanamine2,60.65 µMROS generation

2,3-substitution shows superior potency due to enhanced hydrophobic interactions with target proteins .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Key issues include catalyst cost, reproducibility, and purification efficiency. Solutions:

  • Continuous flow chemistry : Enhances enantioselectivity and reduces catalyst loading by 40% compared to batch reactions .
  • Green solvent systems (e.g., cyclopentyl methyl ether) improve yield while minimizing environmental impact .

Q. How can contradictory NMR data (e.g., overlapping signals) be resolved?

Advanced strategies:

  • 2D NMR techniques (HSQC, HMBC) to assign fluorine-proton coupling in crowded spectra .
  • Dynamic NMR experiments at variable temperatures to separate overlapping peaks caused by rotameric equilibria .

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